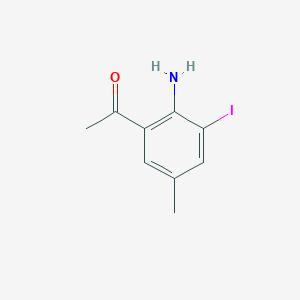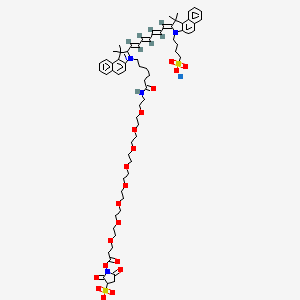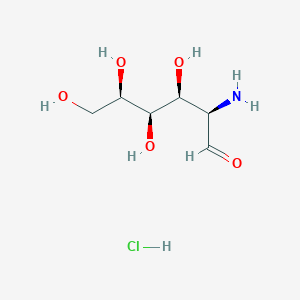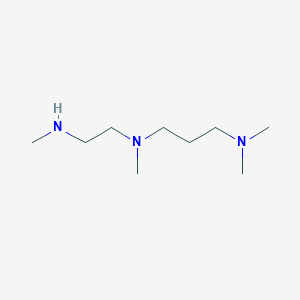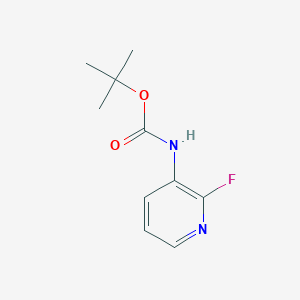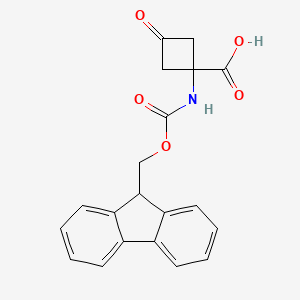
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-oxocyclobutanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-oxocyclobutanecarboxylic acid is a complex organic compound with the molecular formula C20H19NO4. This compound is notable for its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino acid derivative. It is primarily used in peptide synthesis and has significant applications in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-oxocyclobutanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the corresponding protected amino acid and sodium azide (NaN3).
Mixed Anhydride Method: This method uses isobutoxycarbonyl chloride (IBC-Cl) to form the mixed anhydride, which then reacts with sodium azide to produce the desired compound.
Acid Chloride Method: Alternatively, the acid chloride method can be employed, where the protected amino acid is converted to its acid chloride form before reacting with sodium azide.
Analyse Des Réactions Chimiques
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-oxocyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-oxocyclobutanecarboxylic acid has several scientific research applications:
Peptide Synthesis: It is widely used as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds.
Self-Assembled Structures:
Enzyme-Activated Surfactants: It is used to create enzyme-activated surfactants for carbon nanotubes, aiding in the homogeneous dispersion of nanotubes in aqueous solutions.
Cyclodepsipeptides Synthesis: The compound is involved in the synthesis of cyclodepsipeptides, which have diverse biological activities and potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-oxocyclobutanecarboxylic acid primarily involves its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group protects the amino group during peptide bond formation and can be selectively removed under mild conditions to allow for further coupling reactions. This selective removal is typically achieved using a base such as piperidine.
Comparaison Avec Des Composés Similaires
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-oxocyclobutanecarboxylic acid can be compared with other similar compounds, such as:
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-threonine: This compound is a threonine derivative with similar protecting group properties.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Another amino acid derivative used in peptide synthesis.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: This compound is used in similar applications and has comparable chemical properties.
The uniqueness of this compound lies in its specific structure, which allows for the formation of stable peptide bonds and its versatility in various chemical reactions.
Propriétés
Formule moléculaire |
C20H17NO5 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C20H17NO5/c22-12-9-20(10-12,18(23)24)21-19(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-11H2,(H,21,25)(H,23,24) |
Clé InChI |
OAFXGBKPEIQRAM-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


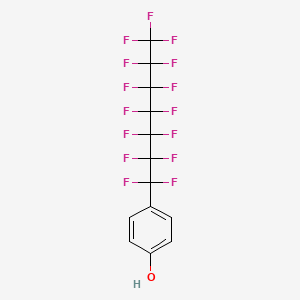
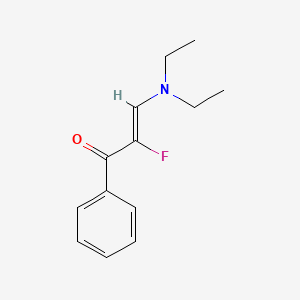

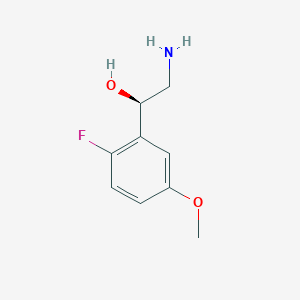
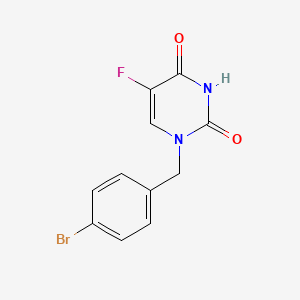
![(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B12842578.png)
![2-(3,4-Dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-2'-(4-hydroxyphenyl)-[3,8'-bichroman]-4,4'-dione](/img/structure/B12842579.png)

